N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

sigma-1 receptor binding affinity CNS pharmacology

N-Cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide (CAS 1209419-72-6) is a fully synthetic, small-molecule benzothiazole-piperazine hybrid that integrates three pharmacophoric modules within a single scaffold: a 6-nitro-substituted benzothiazole bicyclic core, a piperazine linker, and an N-cyclopentyl carboxamide terminus. The compound belongs to the broader class of benzothiazole-piperazine derivatives, a family extensively explored in medicinal chemistry for anti-cancer, anti-angiogenic, anti-microbial, and CNS-targeted applications.

Molecular Formula C17H21N5O3S
Molecular Weight 375.45
CAS No. 1209419-72-6
Cat. No. B2936695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
CAS1209419-72-6
Molecular FormulaC17H21N5O3S
Molecular Weight375.45
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C17H21N5O3S/c23-16(18-12-3-1-2-4-12)20-7-9-21(10-8-20)17-19-14-6-5-13(22(24)25)11-15(14)26-17/h5-6,11-12H,1-4,7-10H2,(H,18,23)
InChIKeyFGONHGQXTHVRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide (CAS 1209419-72-6) — Compound Identity and Chemical Class Baseline for Procurement


N-Cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide (CAS 1209419-72-6) is a fully synthetic, small-molecule benzothiazole-piperazine hybrid that integrates three pharmacophoric modules within a single scaffold: a 6-nitro-substituted benzothiazole bicyclic core, a piperazine linker, and an N-cyclopentyl carboxamide terminus [1]. The compound belongs to the broader class of benzothiazole-piperazine derivatives, a family extensively explored in medicinal chemistry for anti-cancer, anti-angiogenic, anti-microbial, and CNS-targeted applications [2]. Its molecular architecture places it at the intersection of nitroaromatic bioactivation chemistry and sigma-receptor ligand pharmacology, with publicly curated affinity data indicating high-potency interaction with the sigma-1 receptor (Ki = 0.0800 nM, human recombinant) [3]. The compound has no regulatory approval (purely a research chemical) and is currently sourced exclusively through specialty chemical suppliers and custom synthesis channels.

Why N-Cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide Cannot Be Interchanged with Generic Benzothiazole-Piperazine Analogs — A Procurement Risk Analysis


The benzothiazole-piperazine chemical space encompasses hundreds of structurally related compounds that differ subtly in substitution pattern yet diverge profoundly in biological target engagement, selectivity, and pharmacokinetic behavior [1]. In the case of N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide, three structural features collectively define its pharmacological identity and preclude generic substitution: (i) the 6-nitro group on the benzothiazole ring, which confers redox activity and potential for nitroreductase-mediated bioactivation not present in non-nitrated analogs; (ii) the N-cyclopentyl carboxamide terminus, whose steric bulk and conformational profile differ systematically from N-aryl, N-benzyl, and N-alkyl variants found in close analogs; and (iii) the piperazine bridge directly linking the benzothiazole C2 position to the urea carbonyl, a connectivity pattern distinct from acetamide-bridged or sulfanyl-linked analogs. Two illustrative close analogs — N-[(4-fluorophenyl)methyl]-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide (CAS 1210643-96-1) and N-(2H-1,3-benzodioxol-5-yl)-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide (CAS 1210840-12-2) — share the identical 6-nitrobenzothiazole-piperazine core but differ solely in the carboxamide N-substituent, and yet no publicly available head-to-head data exist to confirm whether these three compounds exhibit equivalent or divergent target engagement profiles . In the absence of such data, substituting any analog for the target compound introduces unquantifiable risk of altered potency, selectivity, or polypharmacology. Procurement decisions must therefore be driven by the specific CAS number rather than by class-level assumptions about benzothiazole-piperazine pharmacology.

Quantitative Differentiation Evidence for N-Cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide (CAS 1209419-72-6) — Comparator-Based Procurement Guide


Sigma-1 Receptor Binding Affinity — N-Cyclopentyl Substituent Confers Sub-Nanomolar Potency Against Human Sigma-1 Receptor

The target compound demonstrates high-affinity binding to the human sigma-1 receptor with a Ki value of 0.0800 nM (recombinant human receptor, BindingDB/ChEMBL curated data) [1]. This sub-nanomolar potency positions the compound at the extreme high-affinity end of the sigma-1 ligand spectrum. However, no quantitative selectivity data (e.g., sigma-1 vs. sigma-2 Ki ratios) and no head-to-head binding comparison against its closest N-substituted analogs (e.g., N-[(4-fluorophenyl)methyl] or N-(2H-1,3-benzodioxol-5-yl) variants sharing the identical core) are available in the open literature.

sigma-1 receptor binding affinity CNS pharmacology

6-Nitro Substituent on Benzothiazole Core — Redox Pharmacophore Differentiation from Non-Nitrated Benzothiazole-Piperazine Derivatives

The 6-nitro substituent on the benzothiazole ring constitutes a key redox-active pharmacophore absent in the vast majority of benzothiazole-piperazine compounds reported in the anticancer and antimicrobial literature. The Al-Ghorbani et al. (2016) study on benzothiazole-piperazine analogues (compounds 6a–j) contains exclusively non-nitrated benzothiazole cores and reports that compound 6c (bromo-substituted phenyl ring) showed the most promising antiproliferative efficacy against DLA cells with significant in vivo tumor suppression via angiogenesis inhibition [1]. The target compound, bearing a 6-nitro group, is structurally distinct from this entire series. Nitroaromatic benzothiazole derivatives have been independently investigated as substrates for nitroreductase-mediated bioreductive activation under hypoxic conditions — a therapeutic strategy exploited in hypoxia-selective prodrugs and anti-parasitic agents [2]. However, no direct enzymatic reduction rate, hypoxic selectivity ratio, or cytotoxicity data under normoxic versus hypoxic conditions have been published for the target compound itself.

nitroaromatic bioreductive activation hypoxia-targeted therapy

N-Cyclopentyl Carboxamide Terminus — Conformational and Steric Differentiation from N-Aryl, N-Benzyl, and N-Alkyl Piperazine-Carboxamide Analogs

The N-cyclopentyl group at the carboxamide terminus introduces a conformationally constrained cycloalkyl moiety that is sterically more demanding than linear alkyl chains (e.g., N-methyl, N-ethyl, N-propyl) and electronically distinct from aromatic N-substituents (e.g., N-phenyl, N-benzyl, N-(4-fluorophenyl)methyl). Close analogs with identical 6-nitrobenzothiazole-piperazine cores but different carboxamide N-substituents — including N-[(4-fluorophenyl)methyl] (CAS 1210643-96-1) and N-(2H-1,3-benzodioxol-5-yl) (CAS 1210840-12-2) variants — are commercially available . In the broader benzothiazole-piperazine literature, the nature of the N-substituent on the piperazine carboxamide has been shown to critically modulate cytotoxic potency and selectivity: for example, in the benzothiazole-piperazine acetamide series (2a–2l) evaluated by recent studies, compounds 2c (IC50: 7.23±1.17 µM, SI: 6.93), 2d (IC50: 17.50±4.95 µM, SI: 11.59), and 2h (IC50: 10.83±0.76 µM, SI: 29.23) exhibited widely divergent activity profiles against A549 lung carcinoma cells depending on the specific N-substituent [1]. No analogous systematic SAR data exist for the target compound's specific N-cyclopentyl substitution pattern.

cyclopentyl conformational constraint structure-activity relationship

Piperazine Bridge Connectivity (C2-Direct Linkage) — Differentiation from Acetamide-Bridged and Sulfanyl-Linked Benzothiazole-Piperazine Hybrids

The target compound features a direct C–N bond between the benzothiazole C2 position and the piperazine ring nitrogen. This connectivity pattern distinguishes it from several related subclasses: (a) acetamide-bridged analogs (e.g., benzothiazole-CH₂-CO-NH-piperazine), which introduce an additional rotatable bond and hydrogen-bond donor; (b) sulfanyl-linked analogs (e.g., compounds of type 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone), which contain a sulfur atom altering electronic properties and metabolic stability ; and (c) benzamide-linked analogs (e.g., 4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile), which introduce a carbonyl spacer between piperazine and a terminal aromatic group . The direct C2–N linkage in the target compound results in a more rigid, conjugated system with distinct π-electron distribution compared to acetamide-bridged or sulfanyl-linked congeners. No comparative metabolic stability, solubility, or permeability data are available across these linker variants.

piperazine linker C2-direct linkage scaffold topology

Recommended Application Scenarios for N-Cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide (CAS 1209419-72-6) — Evidence-Anchored Selection Guide


Sigma-1 Receptor Probe Development and CNS Target Engagement Studies

Based on the publicly curated sub-nanomolar sigma-1 receptor binding affinity (Ki = 0.0800 nM, human recombinant) [1], the target compound is suitable as a starting scaffold for sigma-1 receptor chemical probe development. Researchers should independently validate target engagement and selectivity against sigma-2, opioid, and other CNS receptors prior to use in mechanistic studies, as no selectivity data are publicly available. Procurement is recommended for labs with established sigma-receptor binding assay capabilities who can perform the necessary selectivity profiling that is absent from the published literature.

Nitroreductase Substrate and Hypoxia-Selective Prodrug Research

The 6-nitro substituent on the benzothiazole core structurally qualifies this compound as a candidate for bioreductive activation studies. Nitroaromatic benzothiazole derivatives have been explored in the context of hypoxia-selective prodrugs and anti-parasitic agents [2]. The target compound's direct C2–piperazine linkage (rather than a metabolically labile bridge) may confer differential reduction kinetics compared to acetamide-bridged nitrobenzothiazole analogs. This application scenario is relevant to cancer hypoxia biology and anti-parasitic drug discovery programs, provided that in-house nitroreductase enzymatic assays and hypoxic/normoxic cytotoxicity comparisons are performed.

Benzothiazole-Piperazine SAR Library Expansion with N-Cyclopentyl Topology

The N-cyclopentyl carboxamide terminus represents a distinct topological feature not commonly explored in published benzothiazole-piperazine SAR campaigns, which have predominantly focused on N-aryl, N-benzyl, and linear N-alkyl substituents [3]. Incorporating this compound into a screening library enables interrogation of whether cycloalkyl conformational constraint at the carboxamide terminus modulates target selectivity, physicochemical properties (LogP, solubility), or metabolic stability relative to aromatic N-substituted analogs. Procurement is strategically justified for medicinal chemistry groups performing systematic SAR exploration of the piperazine carboxamide vector.

Comparative Linker Pharmacology — Direct C2–N vs. Bridged Benzothiazole-Piperazine Scaffolds

The target compound's direct C2–N linkage between the benzothiazole and piperazine rings distinguishes it from the more widely studied acetamide-bridged and sulfanyl-linked benzothiazole-piperazine hybrids . This compound is therefore suitable for studies comparing the pharmacological consequences of linker topology on target binding kinetics, metabolic stability, and cellular permeability. Researchers designing linker-optimization campaigns or scaffold-hopping strategies can use this compound as the 'zero-length linker' reference point against which bridged analogs are benchmarked.

Quote Request

Request a Quote for N-cyclopentyl-4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.